

Spectroscopic Profile of 10-Methyl-10-nonadecanol: A Technical Guide

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Compound of Interest

Compound Name: 10-Methyl-10-nonadecanol

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This technical guide provides a summary of available spectroscopic data for the tertiary alcohol, **10-Methyl-10-nonadecanol** (C₂₀H₄₂O). Due to the limited availability of experimental spectra in the public domain for this specific compound, this document presents computed nuclear magnetic resonance (NMR) data. For comparative purposes and to provide a fuller analytical context, experimental mass spectrometry (MS) and infrared (IR) data for the closely related secondary alcohol, 10-nonadecanol (C₁₉H₄₀O), are also included. This guide offers detailed experimental protocols applicable to the spectroscopic analysis of long-chain alcohols and a visual workflow of the analytical process.

Spectroscopic Data

The following tables summarize the available and analogous spectroscopic data for **10-Methyl-10-nonadecanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **10-Methyl-10-nonadecanol** is not readily available in public databases. The following ¹³C NMR data is based on a computed spectrum.

Table 1: Computed ¹³C NMR Spectroscopic Data for **10-Methyl-10-nonadecanol**

Atom	Chemical Shift (ppm)
C10 (quaternary)	Data not available
CH ₃ (on C10)	Data not available
CH ₂ (adjacent to C10)	Data not available
Other CH ₂	Data not available
Terminal CH ₃	Data not available

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Note: Specific chemical shifts from the computed spectrum are not publicly accessible. The table structure is provided as a template for when experimental data becomes available.

¹H NMR Spectroscopy

Experimental ¹H NMR data for **10-Methyl-10-nonadecanol** is currently unavailable in the public domain.

Mass Spectrometry (MS)

No experimental mass spectrum for **10-Methyl-10-nonadecanol** was found. The following data is for the analogous compound, 10-nonadecanol.

Table 2: Mass Spectrometry Data for 10-Nonadecanol

Technique	Key Fragments (m/z)
Gas Chromatography-Mass Spectrometry (GC-MS)	83, 55, 43

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Data sourced from NIST and PubChem for 10-Nonadecanol.

Infrared (IR) Spectroscopy

No experimental IR spectrum for **10-Methyl-10-nonadecanol** was found. The following data is for the analogous compound, 10-nonadecanol.

Table 3: Infrared (IR) Spectroscopy Data for 10-Nonadecanol

Technique	Key Absorptions (cm ⁻¹)	Functional Group
Fourier-Transform Infrared (FTIR) Spectroscopy	~3300 (broad)	O-H stretch (alcohol)
	~2900 (strong)	C-H stretch (alkane)

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Data sourced from NIST for 10-Nonadecanol.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **10-Methyl-10-nonadecanol**.

Methodology:

- **Sample Preparation:** A sample of **10-Methyl-10-nonadecanol** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **^1H NMR Acquisition:**
 - A standard one-pulse sequence is utilized.
 - Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - The spectral width is set to cover the expected range of proton resonances (e.g., 0-12 ppm).
 - Typically, 8 to 16 scans are acquired for a standard spectrum.
- **^{13}C NMR Acquisition:**
 - A proton-decoupled pulse sequence is used to simplify the spectrum.
 - Key parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-10 seconds) due to the longer relaxation times of quaternary carbons, and a spectral width of 0-220 ppm.
 - A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **10-Methyl-10-nonadecanol**.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like long-chain alcohols.
 - **GC Conditions:** A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to ensure separation and elution of the analyte. Helium is used as the carrier gas.
- **Ionization:** Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable mass spectrum.
- **Mass Analysis:** A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detects the ions.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak (M^+) and the fragmentation pattern are analyzed to confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **10-Methyl-10-nonadecanol**.

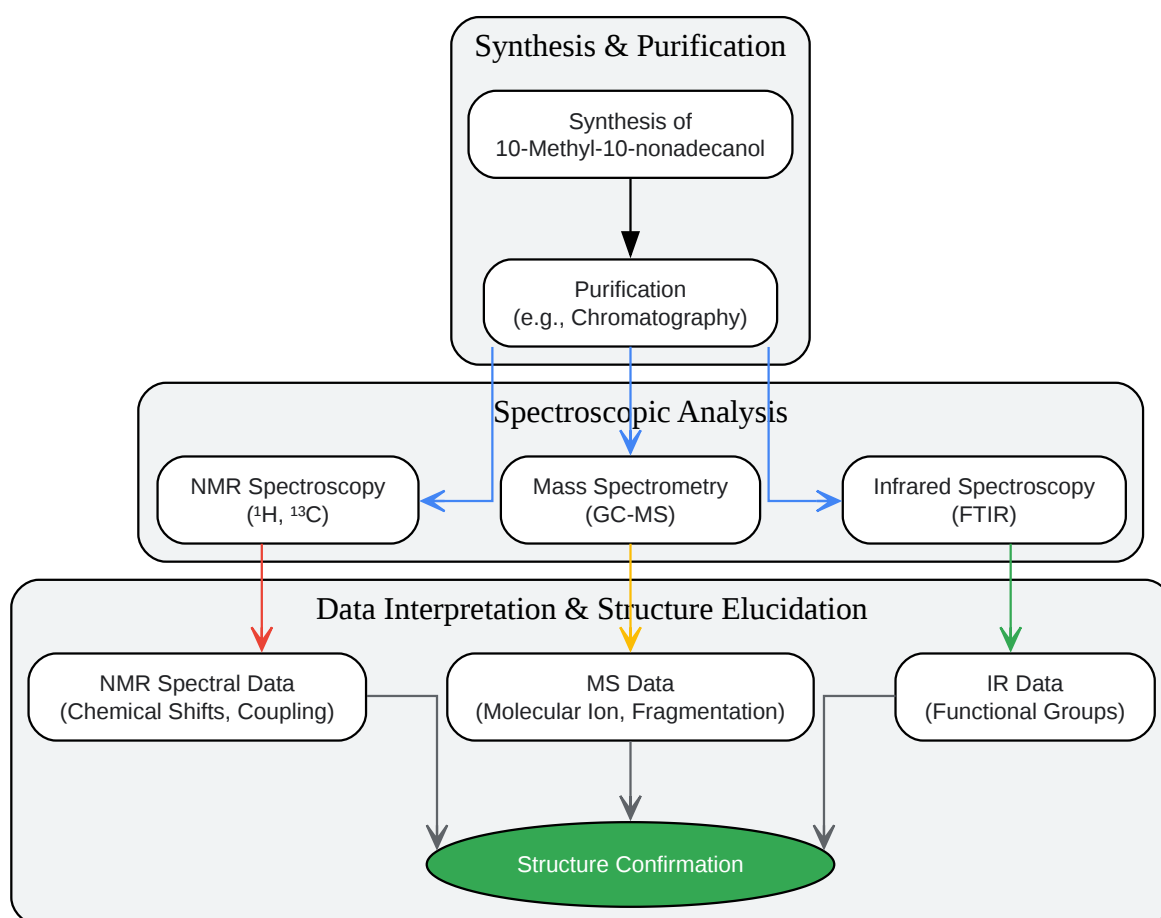
Methodology:

- **Sample Preparation:**
 - **Neat Liquid:** If the sample is a liquid at room temperature, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
 - **Solid Film/Melt:** If the sample is a solid, it can be melted and cast as a thin film on a salt plate.
 - **KBr Pellet:** A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.

- **Data Acquisition:** The sample is placed in the IR beam path. The spectrometer scans the mid-infrared region (typically 4000-400 cm^{-1}). A background spectrum (of air or the salt plates) is recorded and subtracted from the sample spectrum.
- **Data Analysis:** The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm^{-1}). The positions and shapes of the absorption bands are correlated with specific functional groups (e.g., O-H, C-H, C-O).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **10-Methyl-10-nonadecanol**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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